

# hCAIX-IN-5 as a chemical probe for studying hypoxia-induced pathways

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | hCAIX-IN-5 |           |
| Cat. No.:            | B12410941  | Get Quote |

# Application Notes and Protocols for hCAIX-IN-5 as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**hCAIX-IN-5**, also known as SLC-0111, is a potent and selective small molecule inhibitor of human carbonic anhydrase IX (CAIX).[1][2] CAIX is a transmembrane enzyme that is highly expressed in many solid tumors as a result of hypoxia, a common feature of the tumor microenvironment.[1] Its expression is primarily regulated by the hypoxia-inducible factor- $1\alpha$  (HIF- $1\alpha$ ). Under hypoxic conditions, CAIX plays a crucial role in pH regulation, promoting tumor cell survival and proliferation by maintaining a neutral intracellular pH (pHi) while contributing to an acidic extracellular milieu (pHe).[3] This acidic microenvironment facilitates tumor invasion, metastasis, and resistance to therapy.[3]

SLC-0111, a ureido-substituted benzenesulfonamide, has been developed to target the enzymatic activity of CAIX.[1][2] By inhibiting CAIX, SLC-0111 disrupts pH regulation in cancer cells, leading to intracellular acidification and subsequent reduction in cell viability and proliferation.[2] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, both as a single agent and in combination with chemotherapy or immunotherapy.[1] Furthermore, SLC-0111 has completed a Phase I clinical trial in patients with advanced solid tumors, where it was found to be safe and well-tolerated.[4][5]



These application notes provide a comprehensive overview of the use of **hCAIX-IN-5** (SLC-0111) as a chemical probe to study hypoxia-induced pathways. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate its use in research and drug development settings.

# Data Presentation In Vitro Efficacy of SLC-0111

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SLC-0111 against various cancer cell lines, demonstrating its cytotoxic effects.

| Cell Line | Cancer Type     | IC50 (μg/mL) | Reference |
|-----------|-----------------|--------------|-----------|
| HT-29     | Colon Cancer    | 13.53        | [2][6]    |
| MCF7      | Breast Cancer   | 18.15        | [2][6]    |
| PC3       | Prostate Cancer | 8.71         | [2][6]    |

### **Carbonic Anhydrase Isoform Inhibition**

This table presents the IC50 values of SLC-0111 against different carbonic anhydrase isoforms, highlighting its selectivity for the tumor-associated CAIX and CAXII.

| Isoform | IC50 (μg/mL)  | Reference |
|---------|---------------|-----------|
| CAIX    | 0.048 ± 0.006 | [2][6]    |
| CA XII  | 0.096 ± 0.008 | [2][6]    |

# Pharmacokinetic Parameters of SLC-0111 (Phase I Clinical Trial)

The table below summarizes the mean pharmacokinetic parameters of SLC-0111 in patients with advanced solid tumors following a single oral dose.



| Dose    | Cmax (ng/mL) | AUC(0-24)<br>(μg/mL·h) | Tmax (hours) |
|---------|--------------|------------------------|--------------|
| 500 mg  | 4350         | 33                     | 2.46 - 6.05  |
| 1000 mg | 6220         | 70                     | 2.61 - 5.02  |
| 2000 mg | 5340         | 94                     | 2.61 - 5.02  |

Data adapted from a Phase I clinical trial.[4]

## **Signaling and Experimental Workflow Diagrams**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. a-phase-1-study-of-slc-0111-a-novel-inhibitor-of-carbonic-anhydrase-ix-in-patients-with-advanced-solid-tumors Ask this paper | Bohrium [bohrium.com]
- 6. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [hCAIX-IN-5 as a chemical probe for studying hypoxia-induced pathways]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12410941#hcaix-in-5-as-a-chemical-probe-for-studying-hypoxia-induced-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com